4-(3-Hydroxybutyl)phenol

Catalog No.
S541370
CAS No.
69617-84-1
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Hydroxybutyl)phenol

CAS Number

69617-84-1

Product Name

4-(3-Hydroxybutyl)phenol

IUPAC Name

4-(3-hydroxybutyl)phenol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3

InChI Key

SFUCGABQOMYVJW-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)O)O

Solubility

Soluble in DMSO

Synonyms

AI3-31843; Rhododendrol, (+/-)-

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)O

Description

The exact mass of the compound Rhododendrol is 166.0994 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40514. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Butanols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rhododendrol is a naturally occurring phenolic compound found in various Rhododendron species, particularly Rhododendron dauricum and Rhododendron mucronulatum []. Scientific research on Rhododendrol has primarily focused on its potential effects on skin pigmentation.

Inhibition of Tyrosinase Activity

One of the main areas of research on Rhododendrol is its ability to inhibit tyrosinase, a key enzyme involved in melanin production. Melanin is the pigment responsible for skin and hair color. By inhibiting tyrosinase activity, Rhododendrol may have lightening or brightening effects on the skin []. This property has led to its exploration as a potential ingredient in skin care products.

4-(3-Hydroxybutyl)phenol, also known as rhododendrol, is an organic compound with the molecular formula C₁₀H₁₄O₂. It features a phenolic structure with a hydroxyl group and a butyl side chain. This compound is notable for its potential applications in various fields, including agriculture and cosmetics, due to its biological activities and chemical properties. Rhododendrol has been identified in several plants and is recognized for its phytotoxic properties, making it a subject of interest in both pharmacological and environmental studies .

Rhododendrol's mechanism of action in skin lightening involves its competitive inhibition of tyrosinase. By binding to the enzyme's active site, it disrupts the conversion of L-tyrosine to DOPA, a crucial step in melanin production []. However, this mechanism also leads to the formation of cytotoxic quinones, potentially explaining the observed skin depigmentation [].

Rhododendrol has been linked to safety concerns, particularly regarding skin depigmentation (leukoderma) []. Studies suggest that its interaction with tyrosinase can lead to cell death in melanocytes, the pigment-producing cells in the skin []. This can cause permanent loss of pigmentation in exposed areas [].

Data and Case Studies:

A 2014 study published in Pigment Cell Melanoma Research examined the mechanism behind RD-induced leukoderma []. The research suggests that high concentrations of rhododendrol can induce cytotoxicity in melanocytes, leading to skin depigmentation []. Additionally, a case report documented in 2013 highlighted the occurrence of leukoderma in individuals using cosmetics containing rhododendrol. These findings emphasize the safety concerns associated with this compound.

The chemical behavior of 4-(3-Hydroxybutyl)phenol includes various reactions typical of phenolic compounds. It can undergo oxidation reactions, particularly through the action of enzymes such as tyrosinase, leading to the formation of reactive metabolites like quinones. These reactions are crucial for understanding its biological activity, especially concerning melanogenesis inhibition . Additionally, rhododendrol can participate in condensation reactions and other transformations typical of hydroxyl-substituted aromatic compounds.

Rhododendrol exhibits significant biological activities, particularly in inhibiting melanin synthesis. Its mechanism involves competing with tyrosine for hydroxylation by tyrosinase, which is essential in the melanin production pathway. This competition leads to the formation of toxic metabolites that can damage melanocytes, contributing to skin conditions such as leukoderma . Furthermore, rhododendrol has shown potential antioxidant properties, which may help mitigate oxidative stress in cells.

Several methods have been reported for synthesizing 4-(3-Hydroxybutyl)phenol:

  • From Benzaldehyde: A multi-step synthesis involving aldol condensation.
  • Reduction of Raspberry Ketone: Using Raney nickel in ethanol to achieve the desired compound from raspberry ketone.
  • Extraction from Natural Sources: Isolation from plants such as Cassia alata, where it has been identified as a phytotoxic agent .

These methods highlight the compound's versatility and availability through both synthetic and natural routes.

4-(3-Hydroxybutyl)phenol has various applications across different fields:

  • Cosmetics: Used for its skin-lightening properties due to its ability to inhibit melanin production.
  • Agriculture: Acts as a phytotoxic agent, potentially useful in managing weed growth.
  • Pharmaceuticals: Investigated for its antioxidant properties and potential therapeutic effects against skin disorders .

Research into the interactions of 4-(3-Hydroxybutyl)phenol has focused on its effects on cellular mechanisms. Studies indicate that it can induce oxidative stress in melanocytes through the production of reactive oxygen species upon metabolism by tyrosinase. This interaction underscores its dual role as both a beneficial agent in controlled doses and a potential toxicant at higher concentrations .

Several compounds share structural or functional similarities with 4-(3-Hydroxybutyl)phenol. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey ActivityUnique Features
Rhododendrol (4-(3-Hydroxybutyl)phenol)Phenolic compoundMelanin synthesis inhibitionPhytotoxic effects; antioxidant
Raspberry KetoneAromatic ketoneAntioxidant; flavoring agentDerived from raspberries; flavoring
HydroquinonePhenolic compoundSkin-lightening agentCommonly used in cosmetics; controversial due to safety concerns
Butylated HydroxytoluenePhenolic antioxidantAntioxidant in food preservationWidely used as a food additive

Each of these compounds exhibits unique characteristics that differentiate them from 4-(3-Hydroxybutyl)phenol while sharing similar functional groups or biological activities.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

166.0994

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69617-84-1

Wikipedia

(+/-)-rhododendrol

General Manufacturing Information

Benzenepropanol, 4-hydroxy-.alpha.-methyl-: INACTIVE

Dates

Modify: 2023-08-15
1: Ito S, Wakamatsu K. Biochemical Mechanism of Rhododendrol-Induced Leukoderma. Int J Mol Sci. 2018 Feb 12;19(2). pii: E552. doi: 10.3390/ijms19020552. Review. PubMed PMID: 29439519; PubMed Central PMCID: PMC5855774.
2: Ito S, Okura M, Wakamatsu K, Yamashita T. The potent pro-oxidant activity of rhododendrol-eumelanin induces cysteine depletion in B16 melanoma cells. Pigment Cell Melanoma Res. 2017 Jan;30(1):63-67. doi: 10.1111/pcmr.12556. PubMed PMID: 28132436.
3: Kondo M, Kawabata K, Sato K, Yamaguchi S, Hachiya A, Takahashi Y, Inoue S. Glutathione maintenance is crucial for survival of melanocytes after exposure to rhododendrol. Pigment Cell Melanoma Res. 2016 Sep;29(5):541-9. doi: 10.1111/pcmr.12494. Epub 2016 Jul 1. PubMed PMID: 27223685.

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